molecular formula C16H17N3O B5853564 2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

Cat. No.: B5853564
M. Wt: 267.33 g/mol
InChI Key: SMJAAYGEDFTORN-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a piperidine ring, an oxazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The nitrile group can be introduced via a nucleophilic substitution reaction. The piperidine ring is then attached through a nucleophilic addition or substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
  • 2-(3-Methylphenyl)-5-morpholin-1-yl-1,3-oxazole-4-carbonitrile
  • 2-(3-Methylphenyl)-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile

Uniqueness

2-(3-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can interact with targets in ways that similar compounds may not.

Properties

IUPAC Name

2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-6-5-7-13(10-12)15-18-14(11-17)16(20-15)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJAAYGEDFTORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322625
Record name 2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

613651-15-3
Record name 2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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